4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions:
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with 4-chlorobenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, resulting in the formation of amines or reduced triazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced triazine derivatives.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core and hydrazone linkage play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The presence of the morpholinyl group in N-(4-CHLOROPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE distinguishes it from similar compounds. This group can impart unique electronic and steric properties, influencing the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C20H19Cl2N7O |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-[(E)-(4-chlorophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19Cl2N7O/c21-15-3-1-14(2-4-15)13-23-28-19-25-18(24-17-7-5-16(22)6-8-17)26-20(27-19)29-9-11-30-12-10-29/h1-8,13H,9-12H2,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
OCPDTIBZWQGOHC-YDZHTSKRSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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